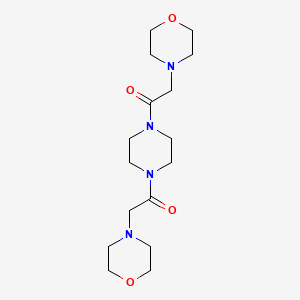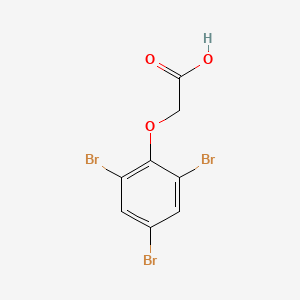
(2,4,6-Tribromophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety . It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
The synthesis of acetic acid, 2-(2,4,6-tribromophenoxy)-, typically involves the bromination of phenoxyacetic acid. The reaction is carried out by treating phenoxyacetic acid with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial production methods for this compound may involve large-scale bromination processes, where phenoxyacetic acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then purified through various techniques, such as recrystallization or chromatography, to obtain the final product .
Análisis De Reacciones Químicas
Acetic acid, 2-(2,4,6-tribromophenoxy)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of phenoxyacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acids .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(2,4,6-tribromophenoxy)-, involves its interaction with various molecular targets. The bromine atoms in the compound can form strong interactions with biological molecules, leading to changes in their structure and function. For example, the compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic activity .
The molecular pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, it may interfere with signal transduction pathways by modifying the activity of key signaling proteins .
Comparación Con Compuestos Similares
Acetic acid, 2-(2,4,6-tribromophenoxy)-, can be compared with other similar compounds, such as:
Phenoxyacetic Acid: Unlike acetic acid, 2-(2,4,6-tribromophenoxy)-, phenoxyacetic acid does not contain bromine atoms.
2,4,6-Tribromophenol: This compound is similar in structure but lacks the acetic acid moiety.
Brominated Flame Retardants: Compounds such as tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.
The uniqueness of acetic acid, 2-(2,4,6-tribromophenoxy)-, lies in its combination of a brominated phenoxy group with an acetic acid moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
84998-84-5 |
|---|---|
Fórmula molecular |
C8H5Br3O3 |
Peso molecular |
388.83 g/mol |
Nombre IUPAC |
2-(2,4,6-tribromophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Br3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
NZVKXRXUNGXULQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


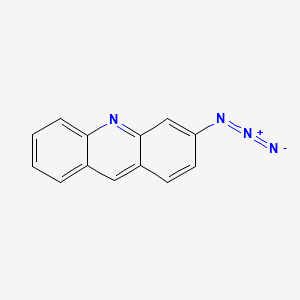
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)


![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)

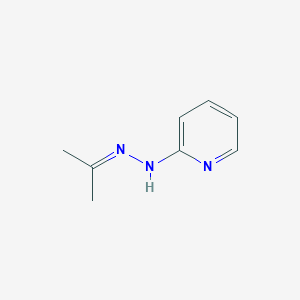
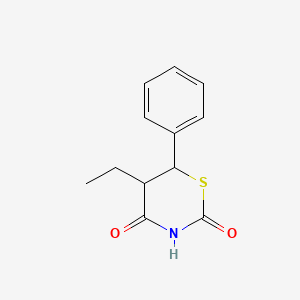
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
